3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with a complex structure. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound’s unique structure allows it to interact with various biological systems, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester involves multiple steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the carboxymethyl and isopropyl-amino groups. The final step involves the esterification of the carboxylic acid with benzyl alcohol. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes. the process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: This reaction can be used to simplify the compound’s structure or to prepare it for further functionalization.
Substitution: This reaction allows for the replacement of specific atoms or groups within the compound, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a simpler amine or alcohol. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Scientific Research Applications
3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems make it useful for studying cellular processes and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester
- 3-(Carboxymethyl-isopropyl-amino)-methyl-pyrrolidine-1-carboxylic acid benzyl ester
Uniqueness
Compared to similar compounds, 3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester has a unique piperidine ring structure, which may confer different biological activities and chemical reactivity. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpiperidin-3-yl)-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14(2)20(12-17(21)22)16-9-6-10-19(11-16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIFHORDDMLMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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